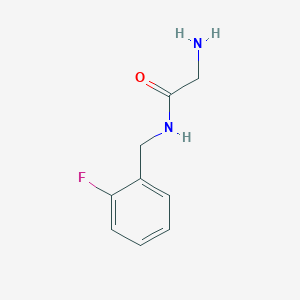

2-Amino-N-(2-fluoro-benzyl)-acetamide

Description

Position within Acetamide (B32628) Chemical Class and Structural Context

2-Amino-N-(2-fluoro-benzyl)-acetamide belongs to the acetamide class of organic compounds, which are characterized by the presence of an amide group derived from acetic acid. cymitquimica.comgalaxypub.co The fundamental structure of acetamide is CH₃CONH₂. vulcanchem.com The compound in focus is a derivative where one of the hydrogens on the amide nitrogen is replaced by a 2-fluorobenzyl group.

The structure of this compound incorporates several key functional groups that define its chemical behavior:

An acetamide backbone: This provides a stable, polar core. galaxypub.co

A primary amino group (-NH₂): Located on the alpha-carbon, this group can act as a hydrogen bond donor and a site for further chemical modification.

An N-benzyl group: This substituent introduces aromaticity and steric bulk, influencing how the molecule interacts with biological targets.

A fluorine atom on the benzyl (B1604629) ring: The presence and position of the fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule. vulcanchem.com

The specific placement of the fluorine atom at the ortho position of the benzyl ring is a notable feature that can induce specific conformational preferences and electronic effects.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description |

| Molecular Formula | C₉H₁₁FN₂O |

| Molecular Weight | 182.20 g/mol |

| CAS Number | 864273-29-0 |

| Appearance | Inferred to be a solid at room temperature |

| Solubility | Expected to have some solubility in polar organic solvents |

Note: Some properties are inferred based on the analysis of structurally related compounds, as extensive experimental data for this specific molecule is not widely published.

Research Rationale and Academic Significance

The academic interest in this compound is largely driven by the well-established biological activities of related acetamide and N-benzyl derivatives. The acetamide scaffold is a common feature in many pharmaceuticals and biologically active compounds. galaxypub.coarchivepp.com

The introduction of a fluorobenzyl moiety is a strategic decision in medicinal chemistry. The fluorine atom, despite its small size, is highly electronegative and can modulate several key properties of a drug candidate, including:

Metabolic Stability: The carbon-fluorine bond is very strong, which can prevent metabolic degradation at that position, potentially prolonging the compound's activity in a biological system. vulcanchem.com

Binding Affinity: Fluorine can participate in hydrogen bonding and other non-covalent interactions, which can enhance the binding of the molecule to its target protein or enzyme.

Lipophilicity: The addition of fluorine can increase the lipophilicity of a molecule, which affects its ability to cross cell membranes.

Derivatives of N-benzyl acetamide have been investigated for a range of therapeutic applications, including as antimicrobial and anti-inflammatory agents. nih.gov For instance, studies on related compounds like N-benzyl-2,2,2-trifluoroacetamide have shown antimicrobial activity. researchgate.net The rationale for investigating this compound, therefore, lies in the potential for combining the beneficial properties of the acetamide core with the unique electronic and metabolic advantages conferred by the 2-fluorobenzyl group.

Overview of Current Research Landscape and Knowledge Gaps

Despite the strong theoretical rationale for its investigation, a comprehensive review of the current scientific literature reveals that this compound is a relatively underexplored compound. While it is available from commercial chemical suppliers for research purposes, there is a notable absence of published studies detailing its synthesis, characterization, and biological evaluation.

The primary knowledge gap surrounds the specific biological activities of this molecule. While the activities of related compounds suggest potential antimicrobial or anti-inflammatory properties, these have not been empirically validated for this compound itself.

Future research should focus on:

Developing and optimizing a synthetic pathway for this compound.

Conducting a thorough in vitro and in vivo screening to determine its biological activity profile.

Investigating its mechanism of action if any significant biological activity is identified.

Exploring the structure-activity relationship by synthesizing and testing related analogs with substitutions at different positions on the benzyl ring.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-[(2-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-8-4-2-1-3-7(8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRROCKRCIAKAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627592 | |

| Record name | N-[(2-Fluorophenyl)methyl]glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864273-29-0 | |

| Record name | N-[(2-Fluorophenyl)methyl]glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Amino N 2 Fluoro Benzyl Acetamide and Its Analogues

Chemo- and Regioselective Synthesis Strategies

The construction of the 2-Amino-N-(2-fluoro-benzyl)-acetamide scaffold requires precise control over chemical reactions to ensure the desired connectivity and to avoid unwanted side products. This is achieved through a variety of strategic approaches.

Condensation Reactions in Amide Bond Formation

The formation of the amide bond is a cornerstone of the synthesis of this compound. This is typically achieved through a condensation reaction where a carboxylic acid or its derivative is coupled with an amine. numberanalytics.com In the context of synthesizing the target molecule, this would involve the reaction of a suitably protected glycine (B1666218) derivative with 2-fluorobenzylamine (B1294385).

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires the removal of water to drive the reaction to completion. When two amino acids undergo a condensation reaction, a covalent bond is formed between the carboxyl carbon of one and the amine nitrogen of the other, with the elimination of a water molecule. This newly formed bond is known as a peptide or amide bond. libretexts.org To facilitate this transformation under milder conditions, coupling reagents are often employed. numberanalytics.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. numberanalytics.comyoutube.com

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and phosphonium (B103445) or uronium salts such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). numberanalytics.com The use of these reagents allows the reaction to proceed at or below room temperature, preserving sensitive functional groups within the molecule.

Nucleophilic Acyl Substitution Approaches for Amide Synthesis

Nucleophilic acyl substitution is a fundamental mechanism for the formation of amides. libretexts.org This process involves the attack of a nucleophile, in this case, an amine, on the carbonyl carbon of a carboxylic acid derivative. youtube.com To enhance the electrophilicity of the carbonyl carbon and facilitate the reaction, the carboxylic acid is often converted into a more reactive species, such as an acyl halide or an anhydride (B1165640). masterorganicchemistry.com

For the synthesis of this compound, a common strategy involves the use of chloroacetyl chloride. This highly reactive acyl chloride can readily react with 2-fluorobenzylamine to form the corresponding N-(2-fluorobenzyl)-2-chloroacetamide. Subsequent displacement of the chloride with an amino group, often from a protected source like ammonia (B1221849) or a phthalimide (B116566) salt (a Gabriel synthesis approach), yields the desired product. rdd.edu.iqchemicalbook.com

The mechanism of nucleophilic acyl substitution proceeds through a tetrahedral intermediate. youtube.com The amine attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral species. The carbonyl group then reforms by expelling the leaving group (e.g., a halide or a carboxylate). libretexts.org

Hydrogenolysis and Other Deprotection Methodologies

The removal of the protecting group, or deprotection, is the final step in liberating the free amine of this compound. The method of deprotection must be chosen carefully to be compatible with the rest of the molecule.

Hydrogenolysis: This is a chemical reaction that involves the cleavage of a bond by reaction with hydrogen. It is a common method for the deprotection of benzyl-containing protecting groups, such as Cbz and dibenzyl groups. total-synthesis.comresearchgate.net The reaction is typically carried out using a catalyst, most commonly palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. total-synthesis.comchemrxiv.org This method is generally mild and selective. acsgcipr.org Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate, can also be employed. researchgate.net

Acidolysis: Acid-labile protecting groups, most notably the Boc group, are removed by treatment with a strong acid. total-synthesis.com Trifluoroacetic acid (TFA) is frequently used for this purpose, often in a solvent like dichloromethane (B109758) (DCM). chemistrysteps.com The reaction proceeds by protonation of the carbamate (B1207046), followed by fragmentation to release the free amine, carbon dioxide, and a stable carbocation (in the case of Boc, the tert-butyl cation). chemistrysteps.commasterorganicchemistry.com

Other Deprotection Methods: While hydrogenolysis and acidolysis are the most common methods for the protecting groups discussed, other strategies exist for different protecting groups. For example, the Fmoc group is cleaved under basic conditions. masterorganicchemistry.com Some protecting groups can also be removed under specific conditions like using Lewis acids or photolysis. nih.gov

Enantioselective Synthesis Approaches (e.g., Enzymatic Acetylation)

For analogues of this compound that are chiral, enantioselective synthesis is crucial to obtain a single, desired enantiomer. Enzymes, being inherently chiral, are powerful tools for achieving high enantioselectivity. unipd.it

Enzymatic kinetic resolution is a widely used strategy. In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product and the unreacted amine. unipd.it This method has been shown to be highly efficient, with excellent enantioselectivities for a broad range of amines. unipd.it

Another powerful biocatalytic approach is the use of transaminases for the asymmetric synthesis of chiral amines. semanticscholar.org These enzymes can convert a prochiral ketone into a chiral amine with high enantiomeric excess. nih.gov Advances in protein engineering have expanded the substrate scope of these enzymes, making them valuable tools for the synthesis of complex chiral amines. researchgate.net

Mechanistic Analysis of Synthetic Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting potential side reactions.

Amide Bond Formation: The mechanism of amide bond formation mediated by coupling reagents generally involves the activation of the carboxylic acid. numberanalytics.com For example, with carbodiimides like DCC, the carboxylic acid adds to one of the double bonds of the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate in a nucleophilic acyl substitution reaction to form the amide and a dicyclohexylurea byproduct.

Protecting Group Installation and Removal: The mechanism for the installation of carbamate protecting groups like Boc and Cbz involves the nucleophilic attack of the amine on the carbonyl carbon of the protecting group reagent (e.g., (Boc)₂O or Cbz-Cl). total-synthesis.comchemistrysteps.com

The deprotection of the Boc group under acidic conditions begins with the protonation of the carbonyl oxygen. chemistrysteps.com This is followed by the loss of the stable tert-butyl carbocation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. chemistrysteps.commasterorganicchemistry.com

The hydrogenolysis of the Cbz group involves the addition of hydrogen across the benzyl-oxygen bond on the surface of the palladium catalyst. total-synthesis.com This reductive cleavage releases toluene (B28343) and the unstable carbamic acid, which, similar to the Boc deprotection, readily decarboxylates to give the deprotected amine. total-synthesis.com

Reaction Intermediates and Transition States

The synthesis of N-substituted amides, such as this compound, typically proceeds via nucleophilic acyl substitution. The mechanism involves several key intermediates and transition states that dictate the reaction's efficiency and outcome.

One common synthetic route involves the activation of a carboxylic acid, such as N-protected glycine, with a coupling reagent. For instance, using N,N'-Carbonyldiimidazole (CDI) leads to the formation of a highly reactive acyl imidazole (B134444) intermediate. google.com This intermediate is then readily attacked by the amine, in this case, 2-fluorobenzylamine, to form the desired amide bond. While the acyl imidazole can be isolated, the synthesis is often performed as a one-pot reaction where the intermediate is treated directly with the amine. google.com

In transformations involving rearrangements, such as the Hofmann rearrangement of primary amides to form primary amines, key intermediates include N-haloamides and isocyanates. youtube.com The mechanism proceeds through the deprotonation of an N-haloamide to form a nitrogen anion, which then rearranges via a bridged anionic transition state to yield an isocyanate. youtube.com This isocyanate can then be trapped by various nucleophiles.

Alternative syntheses, such as the dehydrogenative coupling of alcohols and amines, involve different intermediates. For example, using ruthenium pincer complexes as catalysts, the reaction is believed to proceed through the formation of a hemiaminal intermediate. acs.orgnih.gov Computational studies on related systems suggest that the hydride abstraction from the hemiaminal has a significant activation barrier, which is a rate-determining step. acs.org The catalyst facilitates this step, sometimes involving intermediates where an aldehyde is bound to the metal complex. nih.govresearchgate.net

In reductions of amides to amines using lithium aluminum hydride (LiAlH₄), the mechanism and intermediates are dependent on the substitution of the amide. For N,N-disubstituted amides, the process may involve the formation of an enolate derivative after initial deprotonation. youtube.com

Optimization of Reaction Conditions for Yield and Purity (e.g., Solvent Effects, Temperature Control)

Optimizing reaction conditions is crucial for achieving high yield and purity in the synthesis of this compound and its analogues. Key parameters include the choice of solvent, temperature, and catalyst.

Solvent Effects: The choice of solvent can significantly influence the rate and yield of N-acylation reactions. Studies on the acylation of amines with acetic anhydride have shown that the reaction can proceed efficiently in a range of solvents, including THF, CH₂Cl₂, CHCl₃, Et₂O, and EtOAc, as well as under solvent-free conditions. orientjchem.org In some cases, the nature of the solvent does not dramatically influence the reaction time or yield. orientjchem.org However, for other acylation reactions, solvent polarity can play a more complex role. For example, in the acylation of certain polyphenols, the yield was not directly proportional to solvent polarity, with acetone (B3395972) providing the highest yield compared to more polar (DMF) or less polar (ethyl acetate) solvents. researchgate.net For reactions involving acid chlorides, common solvents like dichloroethane, ether, and toluene are used to moderate the often exothermic reaction.

Temperature Control: Temperature is a critical parameter that must be controlled to ensure optimal reaction outcomes. Many traditional amide synthesis methods, such as the dehydrogenative coupling of amines and alcohols, require high temperatures, often refluxing in toluene (above 100 °C). acs.orgnih.govresearchgate.net However, recent advances have led to the development of catalytic systems that operate under much milder conditions. For instance, specific ruthenium PNNH complexes can catalyze amide formation at near-ambient temperatures, such as refluxing in diethyl ether (34.6 °C). nih.govresearchgate.net

For challenging couplings, such as those involving sterically hindered amines, gentle heating to 45 °C may be required to achieve good yields. acs.org Conversely, highly vigorous reactions, like those between acyl chlorides and amines, often necessitate cooling to control the reaction rate and prevent side product formation. In some flow chemistry applications, temperatures can be precisely controlled and optimized; for N-acetylation using acetonitrile, 200 °C was found to be the optimal temperature. nih.gov

| Reaction Type | Solvent | Temperature | Key Findings/Observations | Reference |

|---|---|---|---|---|

| N-acylation with Acetic Anhydride | THF, CH₂Cl₂, H₂O, or Solvent-free | Room Temperature | Reaction is fast (5-15 min) with good to excellent yields; solvent choice has minimal impact. | orientjchem.org |

| Dehydrogenative Amide Synthesis | Toluene | > 100 °C (reflux) | Traditional methods require high temperatures, limiting practical utility. | acs.orgnih.gov |

| Dehydrogenative Amide Synthesis (Ru-PNNH catalyst) | Diethyl ether (Et₂O) | 34.6 °C (reflux) | Catalyst enables reaction at near-ambient temperatures. | nih.govresearchgate.net |

| Catalytic Amidation (Boronic acid catalyst) | CH₂Cl₂ | Room Temp to 45 °C | Room temperature is effective for many substrates, but gentle heating is needed for challenging amines. | acs.org |

| N-acylation with Acyl Chlorides | Dichloroethane, Ether, Toluene | Cooling often required | Reaction is exothermic and requires moderation. | |

| N-acetylation in Flow Reactor | Acetonitrile | 200 °C | Optimal temperature for conversion; higher temperatures led to decreased yield. | nih.gov |

Derivatization and Functionalization of the Core Scaffold

Oxidative Modifications and Product Characterization

The this compound scaffold contains positions susceptible to oxidative modification, particularly the benzylic C-H bonds. A key transformation is the oxidative debenzylation of the N-benzyl group. nih.govorganic-chemistry.org This can be achieved efficiently using a system of an alkali metal bromide (e.g., KBr) and an oxidant like Oxone. organic-chemistry.org The reaction proceeds under mild conditions and is believed to involve the formation of a bromo radical. organic-chemistry.org This radical selectively abstracts a hydrogen atom from the benzylic position, leading to an intermediate that, upon further oxidation and hydrolysis, yields the corresponding primary amide (in this case, 2-aminoacetamide) and benzaldehyde (B42025) (2-fluorobenzaldehyde). nih.govorganic-chemistry.org This method is environmentally friendly as it avoids the use of transition metals. organic-chemistry.org

The general reaction is as follows:

Substrate: N-benzyl amide

Reagents: Alkali metal bromide, Oxidant (e.g., Oxone)

Products: Amide, Carbonyl compound (from the benzyl (B1604629) group) figshare.com

Characterization of the products typically involves spectroscopic methods. For example, in the electrochemical oxidation of N-benzylacetamide, the products, including benzaldehyde and the debenzylated acetamide (B32628), were identified using Gas Chromatography-Mass Spectrometry (GC/MS). researchgate.net The mass spectrum of N-benzylacetamide shows characteristic fragments at m/z 106 (benzyl cation) and m/z 91 (tropylium cation). researchgate.net

Reductive Transformations and Amine Derivatives

The amide functionality within the this compound core can be reduced to form the corresponding amine derivative. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reduction converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (CH₂), effectively transforming the acetamide portion into an ethylamine (B1201723) moiety.

this compound → N¹-(2-fluoro-benzyl)-ethane-1,2-diamine

The mechanism of amide reduction with LiAlH₄ can vary depending on the amide's substitution pattern (i.e., the presence of N-H bonds). youtube.com For a secondary amide like this compound (assuming the primary amine is protected), the reaction involves the initial addition of a hydride to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, which turns the hydroxyl group into a better leaving group, ultimately leading to the formation of an iminium ion intermediate that is then further reduced by another equivalent of hydride.

This reduction provides a direct pathway to diamine structures, which are valuable building blocks in medicinal chemistry and materials science.

Development of Novel Heterocyclic and Substituted Benzyl Derivatives

The core scaffold of this compound serves as a versatile template for the synthesis of more complex molecules, including novel heterocyclic systems and other substituted derivatives.

Heterocyclic Derivatives: Analogues such as 2-aminobenzothiazole (B30445) can be used as starting materials for a variety of heterocyclic compounds. For example, by first reacting 2-aminobenzothiazole with chloroacetyl chloride to form N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, this intermediate can then be cyclized with various reagents. researchgate.net

Reaction with thiourea or urea yields imidazole-2-thione and imidazole-2-one derivatives, respectively. researchgate.net

Reaction with thiosemicarbazide or semicarbazide leads to 1,2,4-triazine (B1199460) derivatives. researchgate.net

Reaction of Schiff bases derived from 2-aminobenzothiazole with glycine can produce oxazolidinones. guilan.ac.ir

These reactions demonstrate how the acetamide portion of the molecule can be elaborated into five- and six-membered heterocyclic rings. researchgate.netguilan.ac.ir

Substituted Benzyl Derivatives: The structure can be diversified by modifying the benzyl group or by using multicomponent reactions. The Ugi four-component reaction, for example, can be used to synthesize N–benzyl–2–(N–benzylamido)acetamide peptoids, which are structurally related analogues. abq.org.br This powerful reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to create complex, peptide-like structures.

Furthermore, modern photocatalytic methods enable remote C-H functionalization. For instance, an N-benzyl-N-vinylacetamide derivative can undergo a photocatalytic cascade reaction involving single-electron transfer (SET) and 1,5-hydrogen atom transfer (HAT) to introduce functional groups at unactivated C(sp³)-H bonds, demonstrating advanced strategies for creating novel substituted derivatives. rsc.org

| Starting Material Analogue | Reagent(s) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | Urea | Imidazole-2-one | researchgate.net |

| N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | Thiourea | Imidazole-2-thione | researchgate.net |

| N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | Semicarbazide | 1,2,4-Triazine-3-one | researchgate.net |

| Schiff Base of 2-Aminobenzothiazole | Glycine | Oxazolidinone | guilan.ac.ir |

Synthetic Challenges and Advanced Purification Techniques (e.g., Impurity Profiling and Mitigation)

The synthesis of this compound and its analogues, while conceptually straightforward via amide bond formation, presents several practical challenges that can impact yield, purity, and scalability. The management of these challenges necessitates a thorough understanding of potential side reactions and the implementation of advanced analytical and purification strategies. Key difficulties reside in controlling reaction selectivity, minimizing the formation of process-related impurities, and effectively removing them from the final product.

Synthetic Hurdles and Impurity Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is often inefficient and requires activation of the carboxylic acid. This activation step, along with the reaction conditions, can lead to the generation of various impurities. For instance, in the synthesis of N-substituted 2-aminoacetamides, common strategies involve reacting a protected amino acid (like N-Cbz-glycine) with the desired amine or reacting a haloacetamide with an amine. Both routes have potential pitfalls.

Other potential process-related impurities include:

Unreacted Starting Materials : Incomplete reactions can leave residual carboxylic acids (or their activated forms) and amines in the reaction mixture.

Coupling Agent Byproducts : Stoichiometric coupling agents, while effective, generate byproducts (e.g., dicyclohexylurea from DCC) that must be meticulously removed. mdpi.com

Side-Products from Protecting Groups : The use and subsequent removal of protecting groups, such as the benzyl carbamate (Cbz) group, can introduce impurities if the deprotection step is incomplete or if side reactions occur during removal. google.com

Cyclization Products : For certain acetamide derivatives, intramolecular cyclization can lead to the formation of undesired heterocyclic structures like morpholin-2-ones. researchgate.net

Impurity Profiling and Characterization

A critical component of producing high-purity this compound is a robust impurity profiling program. This involves the use of modern analytical techniques to detect, identify, and quantify impurities, often at very low levels. dphen1.com Forced degradation studies—subjecting the compound to stress conditions like heat, acid, base, and oxidation—are often employed to identify potential degradants that could arise during storage or formulation. dphen1.com

Advanced analytical methods are indispensable for this purpose. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating the main compound from its impurities. dphen1.com For compounds like aminoacetamides, ion chromatography can be specifically employed to quantify related impurities such as residual amines or amino acids. metrohm.com For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential. dphen1.comabq.org.br

Table 1: Impurity Profiling for 2-Amino-N-benzyl-acetamide Synthesis

| Impurity Type | Potential Origin | Recommended Analytical Technique(s) |

| Dimerized Adducts | Secondary reaction of product with activated starting material chemicalbook.com | HPLC, LC-MS, NMR |

| Unreacted Starting Materials | Incomplete reaction conversion nih.gov | HPLC, Ion Chromatography metrohm.com |

| Coupling Agent Byproducts | Use of stoichiometric activating agents (e.g., DCC, COMU) mdpi.comucl.ac.uk | HPLC, Filtration |

| Racemization Products | Epimerization of chiral centers during activation/coupling nih.gov | Chiral HPLC |

| Cyclized Byproducts | Intramolecular side reactions researchgate.net | HPLC, GC-MS, NMR |

Mitigation Strategies and Advanced Purification

Addressing the challenges of impurity formation requires a dual approach: optimizing the synthetic method to prevent impurity generation and employing advanced purification techniques to remove any that do form.

Synthetic Mitigation Strategies:

Catalytic Methods : The use of catalysts, such as those based on boric acid or borate (B1201080) esters, can promote cleaner and more efficient amide bond formation, often under milder conditions, thereby minimizing byproducts. nih.govucl.ac.ukresearchgate.net These methods can be more atom-economical and avoid the use of stoichiometric coupling agents. ucl.ac.uk

Protecting Group Strategy : Careful selection and use of protecting groups, like the Cbz group, can prevent unwanted side reactions at the amino functionality. The subsequent deprotection, for example via clean catalytic hydrogenolysis, is crucial for obtaining the pure amine. google.com

Enzymatic Synthesis : Green chemistry approaches, such as using enzymes like Candida antarctica lipase B (CALB), offer a highly selective route to amides. These reactions can produce very pure products with minimal need for intensive purification. nih.gov

Solvent-Free Reactions : Performing reactions in the absence of a solvent, for instance by heating a triturated mixture of reactants with a catalyst, can simplify the process, reduce waste, and minimize solvent-related impurities. researchgate.net

Advanced Purification Techniques:

Crystallization : This is a powerful and scalable technique for purifying solid amide products. By carefully selecting the solvent system, it is often possible to selectively crystallize the desired product, leaving impurities behind in the mother liquor. google.com It is a common final step to achieve high purity. researchgate.net

Chromatography : Column chromatography is a standard laboratory method for purification, effectively separating compounds based on their polarity. abq.org.br For industrial-scale applications, more advanced chromatographic techniques may be employed.

Resin-Based Scavenging : Impurities, such as unreacted starting materials or byproducts from coupling agents, can be removed by filtration through specialized polymer resins, simplifying the workup process significantly compared to aqueous washes or chromatography. nih.gov

Acid/Base Washes : A standard aqueous workup involving acid and base washes can effectively remove unreacted acidic or basic starting materials and byproducts. nih.gov

Table 2: Summary of Synthetic Challenges and Mitigation/Purification Solutions

| Challenge | Mitigation Strategy (Synthesis) | Advanced Purification Technique |

| Formation of Dimer Impurities chemicalbook.com | Optimize stoichiometry and reaction time; Use of protecting groups google.com | Recrystallization, Column Chromatography abq.org.br |

| Low Reaction Efficiency | Use of efficient catalysts (e.g., boronic acids) ucl.ac.uk; Enzymatic synthesis nih.gov | N/A (Prevention is key) |

| Byproducts from Coupling Agents | Catalytic or solvent-free methods ucl.ac.ukresearchgate.net | Filtration through scavenger resins nih.gov; Crystallization google.com |

| Presence of Unreacted Materials | Drive reaction to completion; Use of enzymatic methods nih.gov | Acid/Base Washes nih.gov; Ion-Exchange Chromatography |

By integrating these advanced synthetic methodologies and purification techniques, it is possible to produce this compound and its analogues with the high degree of purity required for their intended applications.

Elucidation of Molecular Structure Activity Relationships Sar for 2 Amino N 2 Fluoro Benzyl Acetamide Derivatives

Structural Determinants of Biological Activity

Influence of Fluoro-benzyl Moiety Position and Substituents

The position of the fluorine atom on the benzyl (B1604629) ring is a key determinant of activity. In a series of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide analogues, the 2-fluoro derivative, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide or (R)-8, showed potent protection in multiple seizure models. acs.org However, this enhanced efficacy came at the cost of a lower safety margin compared to the non-fluorinated parent compound, (R)-7, indicating that the fluoro-substitution significantly impacts the therapeutic index. acs.org

SAR studies on related compounds, such as Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide), have shown that the benzylamide position can accommodate non-bulky, hydrophobic groups while retaining significant anticonvulsant activity. nih.govnih.gov This suggests that while the 2-fluoro substitution is effective, other substitutions on the benzyl ring could also yield potent compounds. For instance, studies on other chemotypes have established that electron-withdrawing groups on the benzyl (or phenyl) ring often enhance activity. nih.gov The introduction of a benzyl group itself to a hydrophilic amino acid core has been shown to maintain or increase affinity for transporters like the sodium-coupled neutral amino acid transporter (SNAT2). nih.gov This highlights the general importance of the benzyl moiety for target engagement.

Table 1: Influence of Benzyl Ring Substitution on Anticonvulsant Activity

| Compound/Analogue | Substitution on Benzyl Ring | Key Finding | Source |

|---|---|---|---|

| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-7] | None (Unsubstituted) | Potent anticonvulsant with a high safety margin (TD50 > 500 mg/kg). | acs.org |

| (R)-N-(2-fluorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-8] | 2-Fluoro | Higher efficacy than the unsubstituted analogue but with a distinctly lower safety margin (TD50 = 224.7 mg/kg). | acs.org |

| Lacosamide Analogues | Various non-bulky, hydrophobic groups | Can retain pronounced anticonvulsant activity, indicating tolerance for substitution at this position. | nih.govnih.gov |

Impact of Amine and Acetamide (B32628) Moieties on Activity Profiles

The core structure, often a functionalized amino acid, is vital for the activity of these compounds. nih.gov The 2-acetamido group, in particular, has been shown to be important, though not strictly essential, for anticonvulsant activity. nih.gov For example, comparing N-benzyl 2,3-dimethoxypropionamide with N-benzyl 2-acetamido-3-methoxypropionamide revealed that the latter was significantly more potent, with ED50 values of 30 mg/kg and 8.3 mg/kg, respectively. nih.gov This demonstrates that the acetamido moiety contributes substantially to the compound's efficacy.

Effects of Steric and Electronic Properties on Molecular Recognition and Target Interaction

The steric and electronic properties of the entire molecule dictate its ability to fit into a binding pocket and interact favorably with its target. Quantitative Structure-Activity Relationship (QSAR) studies on a broad set of N-benzylacetamide derivatives suggested that increasing the molecular mass and linearity of the molecule could lead to an increase in anticonvulsant activity. researchgate.net This implies that a specific, extended conformation is beneficial for target engagement.

The introduction of substituents with different electronic properties, such as the electron-withdrawing fluorine atom, significantly alters the molecule's charge distribution. This can influence interactions with polar residues in a binding site. For Lacosamide analogues, it was found that small, non-polar, and non-bulky substituents at certain positions led to pronounced seizure protection. nih.govnih.gov The loss of activity seen with larger groups suggests that steric hindrance can prevent optimal binding. nih.govnih.gov The interplay of hydrogen bonding, hydrophobic interactions, and specific stereochemistry, such as the preference for the (R)-stereoisomer in many active compounds, underscores the complex requirements for molecular recognition. nih.govnih.govnih.gov

Comparative SAR with Related Acetamide Chemotypes

To better understand the unique contributions of the 2-fluoro-benzyl group, it is useful to compare its SAR with analogues bearing different substituents on the aromatic ring or modifications to the core structure.

Analogues with Varied Aromatic Substitutions (e.g., Methoxy (B1213986), Chloro, Bromo, Trifluoromethyl)

Replacing the fluorine atom with other electron-withdrawing groups like chloro, bromo, or trifluoromethyl, or with electron-donating groups like methoxy, can provide insight into the electronic requirements of the binding pocket. In many classes of anticonvulsants, the presence of an electron-withdrawing substituent on an aromatic ring is a common feature that enhances activity. nih.gov For instance, in one series of N-benzyl-2-acetamidopropionamide derivatives, placing a chloro or bromo substituent at a specific site resulted in potent activity. nih.gov

Conversely, the introduction of a methoxy group, as seen in the highly potent N-benzyl-2-acetamido-3-methoxypropionamide (a Lacosamide analogue), also yields strong anticonvulsant effects (ED50 = 8.3 mg/kg). nih.gov This indicates that the binding site can accommodate a range of substituents with different electronic and steric profiles, although small, non-bulky groups appear to be preferred. nih.govnih.gov

Table 2: Comparative Activity of Analogues with Different Substitutions

| Compound Class | Substitution | Observed Effect on Anticonvulsant Activity | Source |

|---|---|---|---|

| N-benzyl-2-acetamidopropionamide derivatives | Chloro, Bromo | Incorporation at the C(3) site led to potent activity. | nih.gov |

| N-benzyl-2-acetamidopropionamide derivatives | Methoxy, Ethoxy | Highly potent activity, with the methoxy derivative (ED50 = 8.3 mg/kg) comparing favorably to phenytoin. | nih.gov |

| General 1,2,4-triazole (B32235) derivatives | Chloro | Analogues with chloro substituents were more potent than unsubstituted compounds. | nih.gov |

| Lacosamide Analogue | Difluoromethyl | Displayed excellent protection and a prolonged duration of action compared to the parent methoxy compound. | nih.gov |

Alterations in Alkyl Linkers and N-Substitution Patterns (e.g., N-methyl, N-ethyl)

Modifications to the core structure, such as altering the linker between the amine and amide or substituting the amide nitrogen, can significantly affect activity. N-alkylation can influence a molecule's conformation, lipophilicity, and ability to form hydrogen bonds. For example, in the crystal structure of a related compound, replacing a methoxyamino hydrogen atom with a methyl group led to a more bent molecular chain and a loss of a hydrogen bond. nih.gov While specific SAR data on N-methyl or N-ethyl substitution for 2-Amino-N-(2-fluoro-benzyl)-acetamide is limited in the provided context, studies on other systems show that such modifications can have variable effects, sometimes increasing and sometimes decreasing activity depending on the specific target and binding mode. researchgate.net The general principle holds that the primary amine and unsubstituted amide are often key interaction points, and their modification must be carefully considered. nih.govnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com For derivatives of this compound, pharmacophore models are constructed by analyzing the common structural motifs and their spatial relationships in a series of active analogues. These models typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The core structure of this compound provides several key pharmacophoric features:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acetamide group.

Hydrogen Bond Donor (HBD): The primary amino group (-NH2) and the amide nitrogen (-NH-).

Aromatic Ring (AR): The 2-fluorobenzyl moiety.

Hydrophobic Feature (HY): The benzyl ring itself.

In the context of designing novel derivatives, these features are mapped in 3D space. For instance, in the development of dual-target inhibitors, such as those targeting Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), the 2-fluorobenzamide (B1203369) portion of related molecules has been shown to chelate with Zn²⁺ in the active site of HDAC3, while the benzyl group occupies the ATP-binding pocket of EGFR. nih.gov This demonstrates a practical application of pharmacophore principles where different parts of the molecule fulfill specific interaction requirements of the biological targets.

A generalized pharmacophore model for this class of compounds can be developed by superimposing a set of active molecules and identifying the common features. The process involves generating multiple hypotheses and validating them statistically to ensure the model is robust and predictive. nih.gov Such a model can then be used for virtual screening of large compound libraries to identify new molecules with a high probability of being active.

Table 1: Key Pharmacophoric Features of this compound

| Feature Type | Structural Origin | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Interaction with donor groups in a receptor active site. |

| Hydrogen Bond Donor | Primary Amino Group, Amide N-H | Interaction with acceptor groups in a receptor active site. |

| Aromatic Ring | 2-Fluorobenzyl Group | π-π stacking or cation-π interactions. |

| Hydrophobic Center | Benzyl Ring | Van der Waals interactions within a hydrophobic pocket. |

This table is generated based on the fundamental structure of the compound and general principles of pharmacophore modeling.

Conformational Flexibility and Rotatable Bond Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For this compound, conformational flexibility is primarily governed by the rotation around its single bonds. Analyzing these rotatable bonds is crucial for understanding how the molecule can adapt its shape to fit into a binding site.

The key rotatable bonds in this compound are:

C(O)-N bond: The amide bond. Due to partial double-bond character, rotation around this bond is hindered, leading to the existence of cis (E) and trans (Z) isomers. scielo.brresearchgate.net The trans conformation is generally more stable in acyclic amides.

N-CH₂ bond: The bond connecting the amide nitrogen to the benzyl group.

CH₂-Ar bond: The bond linking the methylene (B1212753) bridge to the 2-fluorophenyl ring.

Cα-C(O) bond: The bond between the alpha-carbon and the carbonyl carbon.

Studies on structurally similar N-benzyl acetamides have utilized techniques like NMR spectroscopy and Density Functional Theory (DFT) calculations to investigate their conformational behavior. scielo.brresearchgate.net These studies revealed the presence of a rotational equilibrium between E and Z isomers in solution. scielo.brresearchgate.net For this compound, similar equilibria are expected, with the relative populations of different conformers being influenced by the solvent environment.

The presence of the fluorine atom on the benzyl ring can also influence conformational preference. The fluorine atom can engage in intramolecular interactions, such as a weak hydrogen bond with the amide N-H, which could stabilize certain conformations. Furthermore, the substitution pattern on the aromatic ring affects the rotational barrier of the bond connecting it to the rest of the molecule. rsc.org

Table 2: Analysis of Key Rotatable Bonds in this compound

| Bond | Description | Conformational Implication |

|---|---|---|

| C(O)-N | Amide Bond | Hindered rotation leads to stable cis (E) and trans (Z) isomers. |

| N-CH₂ | Amide Nitrogen - Benzyl Methylene | Defines the orientation of the benzyl group relative to the amide plane. |

| CH₂-Ar | Benzyl Methylene - Phenyl Ring | Determines the spatial position of the fluorine substituent. |

This table is based on the analysis of the molecule's structure and findings from studies on analogous compounds. scielo.brresearchgate.netrsc.org

The interplay between these rotatable bonds defines the conformational landscape of the molecule. Understanding this landscape is critical for drug design, as only specific conformations may be able to bind effectively to a biological target. Computational methods, such as molecular dynamics simulations, can be employed to explore the accessible conformational space and identify low-energy, biologically relevant structures.

Mechanistic Investigations of 2 Amino N 2 Fluoro Benzyl Acetamide and Analogues at the Biological Interface

Identification and Validation of Molecular Targets

The biological activity of a compound is defined by its interaction with specific molecular targets. For 2-Amino-N-(2-fluoro-benzyl)-acetamide and its analogues, research has pointed towards several potential targets, ranging from essential bacterial enzymes to receptors and ion channels in the central nervous system.

Aminoacyl-tRNA synthetases (ARSs) are a family of enzymes crucial for protein synthesis. nih.govnih.gov They catalyze the attachment of amino acids to their corresponding tRNAs, a critical step in translating the genetic code. nih.govnih.gov Because these enzymes are essential for the survival of all cells, they are attractive targets for the development of antimicrobial agents. nih.govmdpi.com

While direct inhibition data for this compound is not extensively documented, studies on its analogues provide insight into the potential of this chemical scaffold. For instance, a series of 2-amino-N-(arylsulfinyl) acetamide (B32628) compounds were identified as inhibitors of bacterial leucyl-tRNA synthetase (LeuRS). nih.gov The dissociation constants (Kd) for these compounds against Escherichia coli LeuRS were found to range from 1.39 nM to 9130 nM, indicating high-affinity binding for some analogues. nih.gov This suggests that the 2-amino acetamide core can serve as a template for potent enzyme inhibition.

| Compound Class | Target Enzyme | Organism | Inhibition Data (Kd) |

| 2-Amino-N-(arylsulfinyl) acetamide analogues | Leucyl-tRNA Synthetase (LeuRS) | E. coli | 1.39 nM - 9130 nM nih.gov |

Regarding amidase inhibition, N-acylethanolamine acid amidase (NAAA) is a cysteine amidase involved in the hydrolysis of lipid signaling molecules like palmitoylethanolamide. nih.gov While potent inhibitors of NAAA, such as those with a β-lactone core, have been developed, there is currently no specific research linking this compound or its close analogues to the inhibition of this or other amidases. nih.gov

Opioid receptors (mu, delta, and kappa) are G-protein coupled receptors that are key targets for analgesic drugs. nih.govnih.gov The N-benzyl moiety is a structural feature found in some opioid receptor ligands. For example, N-benzylnaltrindole is a potent and selective antagonist for the delta opioid receptor. nih.gov Further modifications of this structure, including the introduction of haloacetamide groups on the N-benzyl ring, have been explored to create selective affinity labels for these receptors. nih.gov

Conversely, studies on fentanyl analogues have shown that replacing the N-phenethyl group with an N-benzyl group can significantly reduce binding affinity at the mu-opioid receptor, indicating that the receptor's binding pocket is highly sensitive to the nature of this substituent. Other research into complex molecules like 8-[N-(4'-phenyl)-phenethyl)carboxamido] analogues of cyclazocine has demonstrated high affinity for all three opioid receptor subtypes (mu, kappa, and delta). nih.gov However, direct binding studies of this compound at opioid receptors have not been reported.

Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in excitable cells like neurons. frontiersin.orgscirp.org The α-aminoamide scaffold, to which this compound belongs, is a known modulator of VGSC function. nih.gov A study on chimeric compounds that merge the structural features of functionalized amino acids and α-aminoamides, including an N-benzyl amide unit, demonstrated that these molecules can significantly affect both the fast and slow inactivation processes of VGSCs. nih.gov

The modulation of VGSC inactivation is a key mechanism for many anticonvulsant drugs. For these chimeric α-aminoamide analogues, a significant hyperpolarizing shift in the voltage-dependence of fast inactivation (V1/2) was observed, which can increase the fraction of channels in an inactivated state. nih.gov

| Analogue Compound | Concentration | Shift in V1/2 of Fast Inactivation (mV) |

| (R)-7 | 30 µM | -21.4 nih.gov |

| (S)-7 | 500 µM | -19.9 nih.gov |

| (R)-8 | 100 µM | -16.8 nih.gov |

| (R)-9 | 100 µM | -21.7 nih.gov |

| (R)-10 | 100 µM | -17.6 nih.gov |

| (R)-11 | 30 µM | -8.0 nih.gov |

Regarding GABA-gated chloride channels (GABAA receptors), which are major sites of inhibitory neurotransmission in the brain, no specific data on their modulation by this compound or its direct analogues have been found. nih.govnih.gov These channels are well-known targets for various classes of drugs, including benzodiazepines, which allosterically modulate the receptor to enhance inhibitory signals. nih.gov

DNA Gyrase: Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. nih.govnih.gov This enzyme, which is absent in humans, is a well-validated target for antibiotics. nih.gov Research has identified N-benzyl-3-sulfonamidopyrrolidines (gyramides) as a novel class of DNA gyrase inhibitors. nih.gov These compounds bind to the GyrA subunit of the enzyme, representing a different mechanism from quinolone antibiotics and suggesting they could be effective against resistant strains. nih.gov

Kinases: Protein kinases such as CDK2, AKT, PI3K, mTOR, and EGFR are critical regulators of cell cycle, proliferation, and survival, and are prominent targets in cancer therapy. nih.govnih.govmdpi.com While numerous inhibitors have been developed for these targets, they typically belong to distinct chemical classes, such as anilinoquinazolones for EGFR or pyridinyl-benzenesulfonamides for PI3K/mTOR. nih.govmdpi.com Currently, there is a lack of evidence from the reviewed literature directly linking this compound or its close analogues to the inhibition of these specific kinases.

Caspases: Caspases are a family of protease enzymes that play essential roles in programmed cell death (apoptosis). No information was found in the conducted searches regarding the interaction of this compound or its analogues with caspases.

Biological Pathway Elucidation

Understanding how a compound interacts with its molecular targets allows for the elucidation of the broader biological pathways it affects. For analogues of this compound, the primary pathway affected appears to be microbial metabolism, stemming from the inhibition of essential enzymes.

The viability of microorganisms depends on the flawless execution of numerous metabolic pathways. The inhibition of key enzymes within these pathways is a proven strategy for antimicrobial agents. openstax.org Analogues of this compound have been shown to target enzymes that are central to two fundamental microbial processes: protein synthesis and DNA replication.

The inhibition of bacterial aminoacyl-tRNA synthetases by acetamide analogues directly halts protein synthesis. nih.govmdpi.com By preventing the charging of tRNAs with their cognate amino acids, these inhibitors starve the ribosome of the building blocks needed for creating proteins, leading to a bacteriostatic or bactericidal effect. openstax.org

Similarly, the inhibition of DNA gyrase by N-benzyl-containing analogues disrupts the essential processes of DNA supercoiling, replication, and repair. nih.gov This interference with DNA topology is catastrophic for the bacterial cell, preventing cell division and leading to cell death. nih.gov Furthermore, other acetamide-containing heterocyclic compounds have been shown to possess antimicrobial activity, potentially through the inhibition of other essential enzymes like tRNA-(guanosine-N1)-methyltransferase (TrmD), highlighting the versatility of the acetamide scaffold in disrupting various microbial metabolic functions. researchgate.net

Modulation of Neuronal Excitability and Neurotransmission

Research into N-substituted acetamide derivatives has revealed their potential to modulate neuronal excitability, with many analogues exhibiting significant anticonvulsant properties. While direct studies on this compound are limited, the broader class of α-acetamido-N-benzylacetamides has been shown to possess outstanding activity in preclinical models of epilepsy, such as the maximal electroshock-induced seizure (MES) test. nih.govnih.gov This activity suggests a mechanism of action that involves the stabilization of neuronal membranes and a reduction in the firing frequency of neurons. nih.gov

The mechanism of action for antiepileptic drugs often involves interaction with neuronal voltage-gated sodium or calcium channels. scholarsresearchlibrary.com Structure-activity relationship (SAR) studies on α-acetamido-N-benzylacetamide analogues have demonstrated that specific structural features are crucial for their anticonvulsant potency. For instance, the presence of a small, electron-rich aromatic or heteroaromatic group at the Cα position can lead to pronounced protection against MES-induced seizures. nih.gov

Further investigations into Cα-heteroaromatic analogues identified compounds with potency rivaling the established anticonvulsant drug phenytoin. nih.gov Notably, modifying the benzyl (B1604629) group, such as with fluorine substitution, has been a key strategy. The (R)-enantiomer of α-acetamido-N-(4-fluorobenzyl)-α-(furan-2-yl)acetamide, for example, displayed outstanding anticonvulsant properties, highlighting the importance of both stereochemistry and the electronic nature of the substituents on the benzyl ring for biological activity. nih.gov Although these findings are on related analogues, they strongly suggest that this compound likely interacts with molecular targets that regulate neuronal hyperexcitability. The dysfunction of amino acid transporters and abnormal amino acid metabolism are also linked to various neurological disorders, indicating another potential area of influence for amino-acetamide derivatives. nih.gov

| Compound | Analogue Type | ED₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |

|---|---|---|---|---|

| Phenytoin | Reference Drug | 9.5 | 7.2 | nih.gov |

| α-Furan-2-yl-α-acetamido-N-benzylacetamide | Cα-Heteroaromatic Analogue | 14 | >14 | nih.gov |

| (R)-(-)-α-Acetamido-N-(4-fluorobenzyl)-α-(furan-2-yl)acetamide | Fluorinated Benzyl Analogue | 11 | >27 | nih.gov |

| α-Pyrid-2-yl-α-acetamido-N-benzylacetamide | Cα-Aza Aromatic Analogue | 13.6 | >22 | nih.gov |

Metabolic Fate and Biotransformation Pathways (from a mechanistic research perspective)

Enzymatic Hydrolysis and Oxidative Metabolism

The metabolic fate of this compound is predicted to involve several key enzymatic pathways, primarily centered on its amide linkage and aromatic ring. The amide bond is susceptible to enzymatic hydrolysis by amidases and proteases, which would cleave the molecule into 2-aminocetic acid and 2-fluorobenzylamine (B1294385). acs.orgresearchgate.net Studies on the drug benznidazole, which contains an N-benzylacetamide moiety, have identified N-benzylacetamide as a major plasma metabolite in humans, confirming that this type of amide bond cleavage occurs in vivo. nih.govconicet.gov.aruwo.ca This biotransformation is likely mediated by hepatic enzymes. conicet.gov.ar

Oxidative metabolism, predominantly catalyzed by the cytochrome P450 (CYP) enzyme superfamily, is another critical pathway. rsc.orguniba.it For N-benzyl-substituted compounds, metabolism can occur at several sites. N-dealkylation of the benzyl group is a common metabolic route for many drugs. mdpi.com Furthermore, the benzyl ring itself is a target for aromatic hydroxylation. annualreviews.org However, the presence of the fluorine atom at the 2-position is expected to influence this process significantly. While fluorinated aromatic rings are generally more resistant to metabolism, hydroxylation can still occur at unsubstituted positions. annualreviews.org Metabolic defluorination, though less common for aryl fluorides, can also happen, catalyzed by CYP enzymes. annualreviews.org

Role of Fluorine in Metabolic Stability

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability. researchgate.nettandfonline.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by oxidative enzymes like cytochrome P450. annualreviews.orgtandfonline.com Placing a fluorine atom at a metabolically labile site—a "soft spot" for oxidation—can effectively block this pathway, thereby increasing the drug's half-life and bioavailability. annualreviews.orgnih.gov

Computational Chemistry and in Silico Methodologies in 2 Amino N 2 Fluoro Benzyl Acetamide Research

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is fundamental for predicting the activity of new molecules and optimizing lead compounds.

The development of robust statistical models is the cornerstone of QSAR. For classes of compounds like N-benzylacetamide derivatives, which have been studied for activities such as anticonvulsant effects, researchers employ techniques like Multiple Linear Regression (MLR) and Genetic Function Algorithm (GFA) to create predictive equations. kg.ac.rscitefactor.org These models correlate various molecular descriptors (numerical representations of chemical properties) with experimentally determined biological activities.

A typical QSAR study involves optimizing the molecular structures of a large set of related compounds, such as acetamido-N-benzylacetamide derivatives, using quantum mechanical methods like the semi-empirical PM6 or Density Functional Theory (DFT) at the B3LYP/6-31G** level. kg.ac.rsresearchgate.net From these optimized structures, hundreds or even thousands of constitutional, topological, electronic, and physicochemical descriptors are calculated. kg.ac.rs A crucial step is then to select the most relevant subset of descriptors that best correlate with the activity, often using variable selection algorithms. kg.ac.rs

The statistical validity and predictive power of the resulting QSAR models are evaluated using several metrics. A high squared correlation coefficient (R²) indicates a good fit of the model to the training data. citefactor.org More importantly, internal validation using leave-one-out cross-validation (Q²) and external validation using a separate test set of compounds (R²pred) are performed to ensure the model's robustness and predictive capability for new, untested molecules. citefactor.orgresearchgate.net For instance, successful models for N-benzylacetamide derivatives have achieved high statistical quality with R² values ranging from 0.823 to 0.893 and Q² values from 0.772 to 0.854, indicating strong predictive power. citefactor.org Such models have suggested that increasing molecular mass and linearity could enhance the anticonvulsant activity of these compounds. citefactor.org

The predictive accuracy of a QSAR model depends heavily on the quality and relevance of its molecular descriptors. Quantum chemical descriptors and topological indices are critical in this regard, as they encode key information about a molecule's size, shape, polarity, and electronic distribution.

Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface contributions of polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a valuable predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov In QSAR models, TPSA can encapsulate a ligand's propensity for polar interactions with a biological target, and it has been successfully used as a descriptor in models for diverse pharmacological activities. nih.gov

LogP , the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity or hydrophobicity. This classic descriptor is fundamental in drug design, as it influences solubility, membrane permeability, and metabolic stability.

For 2-Amino-N-(2-fluoro-benzyl)-acetamide, these descriptors can be calculated using cheminformatics software to predict its drug-like properties.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₁₁FN₂O | Defines the elemental composition of the molecule. |

| Molecular Weight | 182.20 g/mol | Relates to the size of the molecule. |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | Predicts transport properties and potential for hydrogen bonding. A value < 140 Ų is generally associated with good cell permeability. nih.gov |

| LogP (Octanol-Water Partition Coefficient) | 1.25 | Indicates the lipophilicity of the molecule. Values between 1 and 3 are often optimal for oral bioavailability. |

| Hydrogen Bond Donors | 2 | Number of N-H or O-H bonds, indicating potential to donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 3 | Number of N or O atoms, indicating potential to accept hydrogen bonds. |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation and conformation of a ligand when bound to a receptor's binding site. imrpress.com It is a cornerstone of structure-based drug design, used for virtual screening and hit-to-lead optimization. nih.gov

The primary goal of molecular docking is to predict the three-dimensional structure of the ligand-protein complex. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and then using a scoring function to rank them. nih.gov The output provides a predicted binding affinity, typically expressed as a negative Gibbs free energy (ΔG) in kcal/mol, where a more negative value suggests a stronger binding interaction. dergipark.org.tr

Furthermore, docking reveals the specific molecular interactions that stabilize the complex. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions with key amino acid residues in the binding pocket. researchgate.net For example, in studies of related benzamide (B126) derivatives targeting γ-aminobutyrate-aminotransferase (GABA-AT), docking simulations identified binding affinities comparable to known inhibitors and detailed the interactions within the enzyme's active site. researchgate.net While no specific docking studies for this compound have been published, the following table illustrates how such results would be presented for hypothetical targets.

| Target Protein | PDB ID | Exemplary Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|---|

| Protein Kinase B (Akt1) | 1UNQ | -7.9 | Lys179, Glu234 | Hydrogen Bond |

| Leu181, Val164, Phe438 | Hydrophobic | |||

| Carbonic Anhydrase II | 2CBE | -6.5 | His94, Thr199 | Hydrogen Bond with Sulfonamide (if present) |

| Val121, Leu198 | Hydrophobic |

A molecule's biological activity is intrinsically linked to its three-dimensional shape. Flexible molecules like this compound can adopt multiple conformations in solution. A critical aspect of computational analysis is to explore this conformational space to identify low-energy, stable structures that are likely to be biologically relevant.

The amide bond (C-N) in acetamide (B32628) derivatives can exhibit hindered rotation, leading to the existence of distinct cis (E) and trans (Z) rotamers. scielo.br Studies on related tertiary amides, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, have employed a combination of NMR spectroscopy and DFT calculations to characterize this rotational equilibrium. scielo.brscielo.br Such analyses can predict the relative populations of different stable conformers in solution. scielo.br

Understanding the conformational preferences is crucial for docking, as the lowest-energy conformation in solution may not be the active conformation when bound to a protein. Therefore, conformational sampling, either during the docking process or as a preliminary step, is essential for accurate binding mode prediction. This process helps identify the "bioactive" conformation and reveals interaction hotspots—key functional groups on the ligand that form critical interactions with the receptor.

Advanced Quantum Chemical Calculations

Advanced quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and spectroscopic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine a molecule's electron density and energy. nih.gov

For compounds structurally related to this compound, such as other chlorobenzyl or quinazolinone derivatives, DFT calculations are routinely used to optimize the molecular geometry and predict various properties. researchgate.nettandfonline.com A common approach involves using the B3LYP hybrid functional with a basis set like 6-311G(d,p) or 6-311++G(d,p). mdpi.com

Key parameters derived from these calculations include:

HOMO-LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP) : The MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential, sites for electrophilic attack) and electron-poor (positive potential, sites for nucleophilic attack) regions. This is invaluable for understanding intermolecular interactions.

| Quantum Chemical Parameter | Plausible Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.2 eV | Represents the electron-donating ability of the molecule. |

| Energy of LUMO | -0.8 eV | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Indicates chemical reactivity and stability. A larger gap implies higher stability. |

| Dipole Moment | 3.5 Debye | Measures the net molecular polarity, affecting solubility and interaction patterns. |

| Methodology | DFT / B3LYP / 6-311++G(d,p) (Hypothetical Calculation) |

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. This approach focuses on the electron density, a function of three spatial coordinates, rather than the complex many-electron wave function, making it computationally efficient for medium to large-sized molecules. For this compound, a DFT analysis would typically be performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to achieve a balance between accuracy and computational cost.

The primary output of a DFT calculation is the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. This provides precise data on bond lengths, bond angles, and dihedral angles.

Typical Data from DFT Geometric Optimization: This interactive table illustrates the type of data that would be generated from a DFT geometry optimization of the title compound. The values are hypothetical examples based on standard bond lengths and angles.

| Parameter | Atoms Involved | Value (Example) |

| Bond Length | C-C (Aromatic) | ~1.39 Å |

| Bond Length | C-N (Amide) | ~1.33 Å |

| Bond Length | C=O (Amide) | ~1.23 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | O=C-N (Amide) | ~122° |

| Bond Angle | C-N-C | ~120° |

| Dihedral Angle | C-C-N-C | Varies with conformation |

Beyond geometry, DFT is used to calculate the distribution of electronic charge throughout the molecule. This analysis, often visualized using molecular electrostatic potential (MESP) maps, identifies electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. This method is invaluable for understanding and interpreting the spectroscopic properties of a compound like this compound.

By calculating the energies of the first several excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). The theory also calculates the oscillator strength for each transition, which relates to the intensity of the absorption peak. These theoretical predictions can be compared with experimental spectra to confirm the structure of the compound.

Typical Data from TD-DFT Analysis: This interactive table shows the kind of data a TD-DFT calculation would provide. The values are illustrative.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.50 | 275 | 0.15 |

| S0 → S2 | 4.95 | 250 | 0.08 |

| S0 → S3 | 5.40 | 230 | 0.22 |

Reactivity Analysis through Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

DFT calculations provide the energies and spatial distributions of these frontier orbitals. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital.

For this compound, the analysis would involve:

Calculating EHOMO and ELUMO: Determining the energies of the frontier orbitals.

Determining the HOMO-LUMO Gap: A larger gap indicates higher stability and lower reactivity.

Visualizing Orbital Distributions: Mapping the HOMO and LUMO across the molecular structure to identify the most probable sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized on the amino group, while the LUMO might be distributed over the aromatic ring or the carbonyl group.

Global Reactivity Descriptors from FMO Analysis: This table presents key parameters derived from HOMO and LUMO energies that quantify reactivity. The values are for illustrative purposes.

| Parameter | Formula | Description | Example Value |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | -6.2 eV |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | -0.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | 5.4 eV |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 6.2 eV |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 0.8 eV |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.7 eV |

By examining the locations of the HOMO and LUMO on the this compound structure, chemists can predict how it will interact with other reagents, guiding the design of new synthetic pathways and functional materials.

Preclinical Biological Activity Profiling of 2 Amino N 2 Fluoro Benzyl Acetamide and Its Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of acetamide (B32628) derivatives has been investigated, revealing a spectrum of activity against various pathogens. The structural modifications, particularly halogen substitutions on the benzyl (B1604629) ring, appear to play a significant role in their efficacy.

Assessment of Antibacterial Efficacy Against Bacterial Strains (Gram-positive and Gram-negative)

Derivatives of the acetamide class have demonstrated notable antibacterial properties. For instance, compounds structurally related to 2-Amino-N-(2-fluoro-benzyl)-acetamide, such as those incorporating a 2-mercaptobenzothiazole (B37678) moiety, have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The introduction of halogen atoms, such as chlorine and fluorine, into the molecular structure is often associated with enhanced antimicrobial potency. nih.gov

In one study, acetamide derivatives linked to different amines were synthesized and screened for antibacterial activity. nih.gov Certain derivatives showed promising activity against all tested strains, with some exhibiting significant efficacy comparable to the standard drug levofloxacin. nih.gov Specifically, benzylamine-containing derivatives with halogen substitutions showed moderate activity against both Gram-positive and Gram-negative bacteria. nih.gov The presence of a chloro atom in the acetamide structure has been shown to improve antimicrobial activity, making a substance twice as potent as its precursor without the chlorine. nih.gov

Another class of related compounds, acetamidoaurones, has also been evaluated. These compounds showed interesting antimicrobial activity against Gram-positive strains like Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Listeria monocytogenes, Bacillus subtilis, and Clostridium difficile, as well as Gram-negative strains such as Escherichia coli, Acinetobacter baumannii, and Helicobacter pylori. mdpi.com

| Compound Class/Derivative | Bacterial Strains Tested | Observed Activity |

|---|---|---|

| 2-Mercaptobenzothiazole Acetamides | Gram-positive and Gram-negative species | Moderate to good activity; some derivatives comparable to levofloxacin. nih.gov |

| Halogenated Acetamides | Klebsiella pneumoniae | The presence of a chloro atom doubled the antibacterial potency. nih.gov |

| 5-Acetamidoaurones | S. aureus, MRSA, L. monocytogenes, B. subtilis, C. difficile (Gram+); E. coli, A. baumannii, H. pylori (Gram-) | Demonstrated interesting antimicrobial activity against a range of pathogens. mdpi.com |

Evaluation of Antifungal Potency

The antifungal potential of acetamide derivatives has also been a subject of research. Studies on N-benzyl-2,2,2-trifluoroacetamide, a related structure, showed good antifungal activity against a panel of tested fungi. researchgate.net The minimum inhibitory concentration (MIC) values indicated its effectiveness against various fungal species. researchgate.net For example, the MIC value against Aspergillus flavus was 15.62 µg/mL, while against Botrytis cinerea it was 31.25 µg/mL. researchgate.net For other fungi like Trichophyton mentagrophytes, Scopulariopsis sp., Candida albicans, and Malassezia pachydermatis, the MIC was 62.5 µg/mL. researchgate.net

Similarly, evaluations of acetamidoaurones were conducted against the fungal strain Candida albicans. mdpi.comnih.gov The addition of a chloro atom to an N-(2-hydroxyphenyl) acetamide structure was found to induce potent activity against C. albicans, inhibiting 96.6% of the strains, whereas the non-chlorinated version was inactive. nih.gov

| Compound/Derivative | Fungal Strain(s) | Minimum Inhibitory Concentration (MIC) / Activity |

|---|---|---|

| N-benzyl-2,2,2-trifluoroacetamide researchgate.net | Aspergillus flavus | 15.62 µg/mL |

| Botrytis cinerea | 31.25 µg/mL | |